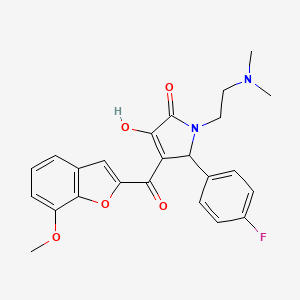

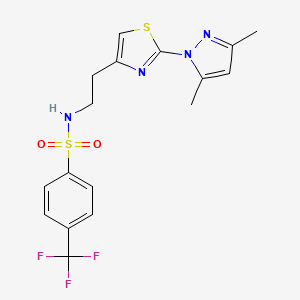

1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-1H-pyrrol-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

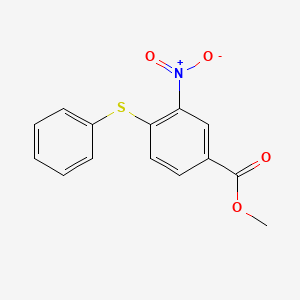

The compound is a complex organic molecule that appears to be related to a family of synthetic compounds with potential pharmacological properties. The structure suggests the presence of multiple functional groups, including a dimethylaminoethyl group, a fluorophenyl group, and a methoxybenzofuran carbonyl group attached to a pyrrolone core.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones has been reported, which involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, yielding high yields of the desired products . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis by incorporating the appropriate fluorophenyl and methoxybenzofuran substituents.

Molecular Structure Analysis

While the specific molecular structure of the compound is not provided in the data, related compounds have been characterized. For example, a second monoclinic polymorph of a similar compound with a pyrazolone ring has been described, indicating the possibility of polymorphism and the importance of crystallography in determining the precise structure of such compounds .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from related literature. The presence of the dimethylaminoethyl group suggests potential reactivity as a nucleophile or base. The fluorophenyl group could be involved in electrophilic aromatic substitution reactions, while the methoxybenzofuran carbonyl group could participate in various carbonyl chemistry reactions, such as nucleophilic acyl substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include a high molecular weight and the presence of multiple hydrogen bond donors and acceptors, given the hydroxy and carbonyl groups. The compound's solubility in organic solvents and water would be influenced by these functional groups, as well as its potential for forming intermolecular hydrogen bonds, as seen in related compounds .

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Carbon Dioxide Detection

Wang et al. (2015) developed novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, similar in structure to the compound , for the quantitative detection of low levels of carbon dioxide. These probes, such as TPP-TDMAE, exhibited selective, fast, and iterative responses to carbon dioxide, significant for potential biological and medical applications (Wang et al., 2015).

Synthesis of Pyrrole Derivatives

Vydzhak and Panchishyn (2010) conducted a study on the synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are structurally related to the compound . Their work provided a range of derivatives useful in scientific research, demonstrating the versatility and potential applications in various fields (Vydzhak & Panchishyn, 2010).

Computational Study on Pyrrole Derivatives

Singh, Rawat, and Sahu (2014) carried out a computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative similar to the compound . Their research involved spectroscopic analyses and quantum chemical calculations, offering insights into molecular interactions, which are essential for the development of novel compounds in scientific research (Singh et al., 2014).

Alkylation and Ring Closure Reactions

Roman (2013) explored the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound similar to the one , as a starting material in various alkylation and ring closure reactions. This study highlights the potential of such compounds in generating a structurally diverse library of compounds, which could have multiple scientific and industrial applications (Roman, 2013).

Eigenschaften

IUPAC Name |

1-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O5/c1-26(2)11-12-27-20(14-7-9-16(25)10-8-14)19(22(29)24(27)30)21(28)18-13-15-5-4-6-17(31-3)23(15)32-18/h4-10,13,20,29H,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHQJHWKWJKOMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B3009442.png)

![[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3009456.png)

![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B3009459.png)

![1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009461.png)

![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)